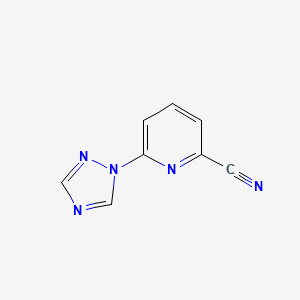
6-(1H-1,2,4-Triazol-1-YL)pyridin-2-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.163. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Koordinationschemie mit Metallen
Die einzigartige Struktur der Verbindung, die das 2,6-Bis(1,2,3-triazol-4-yl)pyridin (btp)-Motiv aufweist, macht sie zu einem exzellenten Liganden für Metallkoordinationskomplexe. Forscher haben btp-Liganden in Eintopf-„Klick“-Reaktionen eingesetzt, um d- und f-Metallkomplexe zu erzeugen. Diese Komplexe finden Anwendungen in der Katalyse, Sensorik und supramolekularen Selbstassemblierung .
Supramolekulare Chemie
Die Vielseitigkeit des btp-Liganden erstreckt sich auf die supramolekulare Chemie. Er beteiligt sich an der Bildung von dendritischen und polymeren Netzwerken. Diese Materialien weisen faszinierende Eigenschaften auf, wie z. B. Gelierung und kontrollierte Freisetzung, was sie zu vielversprechenden Kandidaten für die Wirkstoffabgabe und die Gewebezüchtung macht .
Enzyminhibition
Forscher haben das Potenzial von btp-Derivaten in der Enzyminhibition untersucht. Durch die Modulation der Ligandenstruktur zielen sie darauf ab, selektive Inhibitoren für bestimmte Enzyme zu entwickeln. Diese Bemühungen tragen zur Wirkstoffforschung und therapeutischen Interventionen bei .
Photochemie und Molekulare Logik
Die photophysikalischen Eigenschaften von btp-haltigen Verbindungen machen sie für photochemische Anwendungen interessant. Forscher haben ihr Verhalten unter Lichteinstrahlung untersucht, was zu Fortschritten in der molekularen Logik und optoelektronischen Geräten führte .
Materialwissenschaft
a. Polymere Die Einarbeitung von btp-Liganden in Polymermatrizen führt zu neuartigen Materialien mit maßgeschneiderten Eigenschaften. Diese Polymere finden Verwendung in Beschichtungen, Membranen und Sensoren. b. Dendrimere Btp-basierte Dendrimere weisen eine kontrollierte Verzweigung und Funktionalisierung auf. Sie dienen als Bausteine für nanoskalige Architekturen und Wirkstoffträger. cGele: Btp-haltige Gele sind vielversprechend in der Gewebezüchtung, Wundheilung und Wirkstoffabgabe aufgrund ihrer Biokompatibilität und einstellbaren Eigenschaften .
Triazolium-Derivate und Photovoltaik
Von btp abgeleitete Triazolium-Derivate haben aufgrund ihres photovoltaischen Potenzials Aufmerksamkeit erregt. Forscher untersuchen ihre Wechselwirkungen mit Anionen und ihre Anwendung in Solarzellen .
Zusammenfassend lässt sich sagen, dass 6-(1H-1,2,4-Triazol-1-YL)pyridin-2-carbonitril mit seinem btp-Motiv eine reiche Landschaft von Anwendungen in verschiedenen wissenschaftlichen Bereichen bietet. Seine Anpassungsfähigkeit, photophysikalischen Eigenschaften und Koordinationsfähigkeiten machen es zu einem wertvollen Baustein für innovative Materialien und funktionelle Systeme . Wenn Sie weitere Details wünschen oder weitere Fragen haben, zögern Sie bitte nicht, zu fragen! 😊
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes .
Mode of Action
It’s worth noting that similar compounds have been used to generate metal coordination complexes . This suggests that the compound may interact with its targets by coordinating with metal ions, leading to changes in the structure and function of the target.
Biochemical Pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may affect pathways related to these structures.
Result of Action
Similar compounds have been used for various purposes, such as generating d and f metal coordination complexes , which suggests that the compound may have similar effects.
Action Environment
It’s worth noting that similar compounds have been used in a variety of environments, including those involving metal coordination complexes .
Biochemische Analyse
Biochemical Properties
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to form coordination complexes with metal ions, which can influence its biochemical activity . For instance, it can interact with enzymes that require metal cofactors, potentially inhibiting or enhancing their activity. The nature of these interactions often involves the binding of the triazole ring to the active site of the enzyme, altering its conformation and function.
Cellular Effects
The effects of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the triazole ring to specific biomolecules, such as enzymes and receptors . This binding can inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical activities . Studies have shown that the compound remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing toxicity. Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function. The interaction of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile with metabolic enzymes can also affect the levels of other metabolites, altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile within tissues can also affect its overall activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is essential for its function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPEARRIAGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
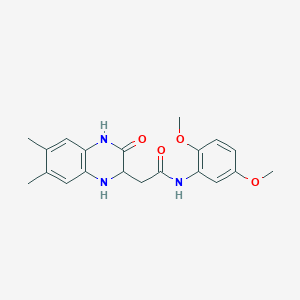
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)


![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
![N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2501074.png)
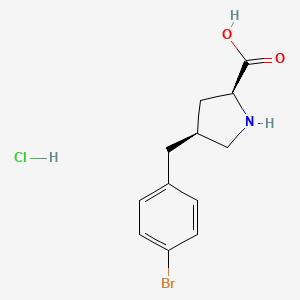


![2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide](/img/structure/B2501080.png)
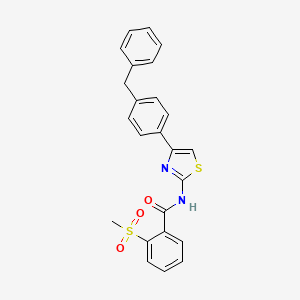
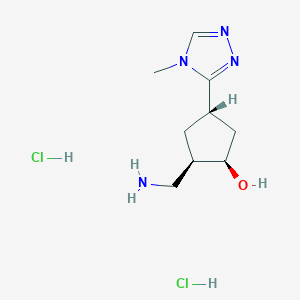
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
